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molecular formula C8H11NO B100093 4-Amino-2,6-dimethylphenol CAS No. 15980-22-0

4-Amino-2,6-dimethylphenol

Cat. No. B100093
M. Wt: 137.18 g/mol
InChI Key: OMVFXCQLSCPJNR-UHFFFAOYSA-N
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Patent
US05143920

Procedure details

Sulphanilic acid (43.3 g, 0.25 mol) and sodium carbonate (13.25 g, 0.125 mol) were dissolved in water (250 ml) and cooled to 15° C. Sodium nitrite (18.63 g, 0.27 mol) in water (100 ml) was added in one portion, and the mixture added immediately to concentrated hydrochloric acid (53 ml) and ice (300 g), with stirring. After 30 minutes, the resulting suspension was added to an ice-cold solution of 2,6-dimethylphenol (30.54 g, 0.25 mol) and sodium hydroxide (55 g) in water (550 ml), stirring vigorously. After 2 hours, the temperature was raised to 50°, and sodium dithionite (115 g, 0.66 mol) added portionwise. On heating to 75° the red colour discharged, and after a further 10 minutes, the solution was cooled to room temperature. The resulting white solid was filtered, washed and dried to give the title compound (27.33 g), m.p. 135°-7°.
Quantity
43.3 g
Type
reactant
Reaction Step One
Quantity
13.25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
18.63 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
53 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30.54 g
Type
reactant
Reaction Step Four
Quantity
55 g
Type
reactant
Reaction Step Four
Name
Quantity
550 mL
Type
solvent
Reaction Step Four
Quantity
115 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(O)(=O)(C1C=CC([NH2:9])=CC=1)=O.C(=O)([O-])[O-].[Na+].[Na+].N([O-])=O.[Na+].Cl.[CH3:23][C:24]1[CH:29]=[CH:28][CH:27]=[C:26]([CH3:30])[C:25]=1[OH:31].[OH-].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[CH3:23][C:24]1[CH:29]=[C:28]([NH2:9])[CH:27]=[C:26]([CH3:30])[C:25]=1[OH:31] |f:1.2.3,4.5,8.9,10.11.12|

Inputs

Step One
Name
Quantity
43.3 g
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)O
Name
Quantity
13.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
18.63 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
53 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
300 g
Type
reactant
Smiles
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30.54 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Name
Quantity
55 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
550 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
115 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring vigorously
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 50°
TEMPERATURE
Type
TEMPERATURE
Details
On heating to 75° the red colour
WAIT
Type
WAIT
Details
after a further 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting white solid was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)N)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 27.33 g
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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